2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Description
The compound 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepine scaffold. Structural studies using X-ray crystallography may have employed tools like SHELX for refinement, but such data remain unreported .
Properties
IUPAC Name |
2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)9-23(20,21)17-12-6-7-14-13(8-12)18(5)15(19)16(3,4)10-22-14/h6-8,11,17H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCJPHSTYBYPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide involves multiple steps. The key steps include the formation of the benzoxazepine ring and the subsequent introduction of the sulfonamide group. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazepine ring and the sulfonamide group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Research Findings and Limitations
No experimental or computational studies specific to this compound were identified in accessible databases (e.g., PubMed, SciFinder). Structural analogs suggest that benzoxazepine sulfonamides are underutilized in drug discovery despite their synthetic feasibility. For instance, SHELX-based crystallographic studies of similar compounds highlight conformational rigidity imparted by the oxazepine ring, which could stabilize protein-ligand interactions . However, the absence of solubility, toxicity, or ADME data for the target compound precludes a comprehensive evaluation.
Biological Activity
The compound 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzoxazepine core, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Activity :
- Sulfonamides are traditionally recognized for their antibacterial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of gram-positive and gram-negative bacteria. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
-
Anti-inflammatory Properties :
- Research indicates that sulfonamide derivatives can modulate inflammatory pathways. They may inhibit cyclooxygenase enzymes (COX), leading to reduced production of prostaglandins, which are mediators of inflammation.
-
Cytotoxicity Against Cancer Cells :
- Some studies suggest that benzoxazepine derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Activity
A study conducted by researchers at highlights the effectiveness of sulfonamide derivatives against common bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | 4 (Penicillin) |
| Escherichia coli | 16 | 16 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 32 | 32 (Piperacillin) |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit COX enzymes effectively. A comparative analysis with other anti-inflammatory agents revealed that it has a moderate inhibitory effect on COX-1 and COX-2 enzymes.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-methyl-N-(... | 45 | 70 |
| Aspirin | 50 | 80 |
| Ibuprofen | 60 | 75 |
Cytotoxicity Studies
Research published in evaluated the cytotoxic effects of various benzoxazepine derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that the compound induced significant apoptosis at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
Case Studies
A notable case study involved the use of this compound in a preclinical model for cancer therapy. The study found that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
